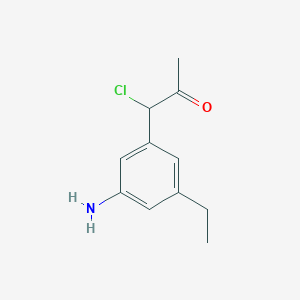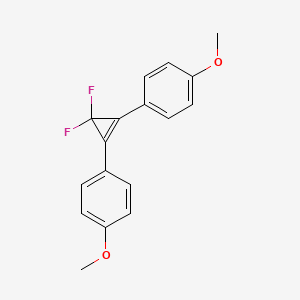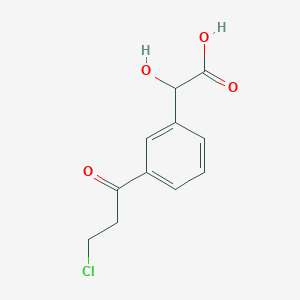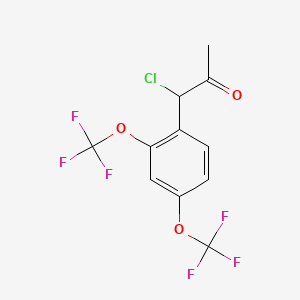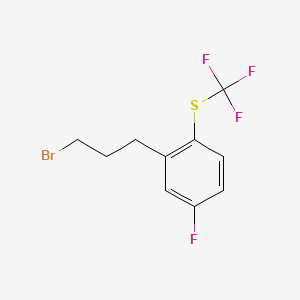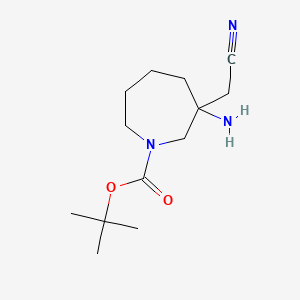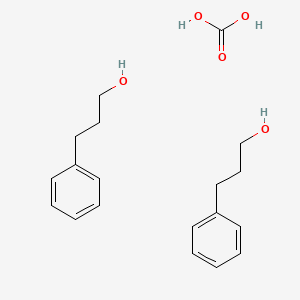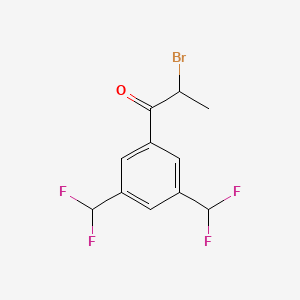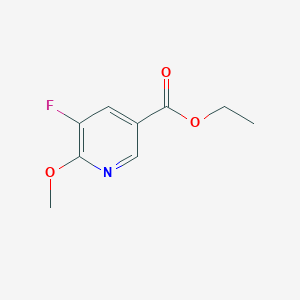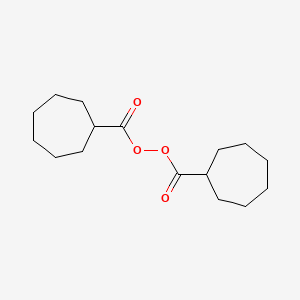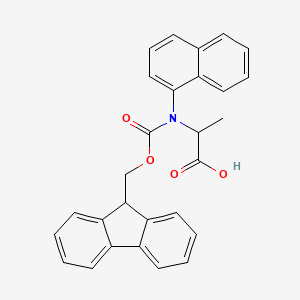
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Fmoc-1-Naphthylalanine is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a naphthyl group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Fmoc-1-Naphthylalanine typically involves the protection of the amino group of 1-naphthylalanine with the Fmoc group. This can be achieved through the reaction of 1-naphthylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In an industrial setting, the production of (S)-N-Fmoc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Fmoc-1-Naphthylalanine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The naphthyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Deprotected 1-naphthylalanine or other functionalized derivatives.
Scientific Research Applications
(S)-N-Fmoc-1-Naphthylalanine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Fmoc-1-Naphthylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with aromatic residues in proteins, influencing the folding and stability of the synthesized peptides.
Comparison with Similar Compounds
(S)-N-Fmoc-Phenylalanine: Similar structure but with a phenyl group instead of a naphthyl group.
(S)-N-Fmoc-Tyrosine: Contains a phenolic hydroxyl group in addition to the aromatic ring.
(S)-N-Fmoc-Tryptophan: Contains an indole ring, providing different electronic and steric properties.
Uniqueness: (S)-N-Fmoc-1-Naphthylalanine is unique due to the presence of the naphthyl group, which provides distinct aromatic interactions and steric effects compared to other aromatic amino acids. This uniqueness makes it valuable in the design of peptides with specific structural and functional properties.
Properties
Molecular Formula |
C28H23NO4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid |
InChI |
InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31) |
InChI Key |
GBWLKBQIJHFDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


